

"4-(Benzylamino)-2-methylbutan-2-ol chemical properties"

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Compound of Interest

Compound Name: 4-(Benzylamino)-2-methylbutan-2-ol

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Technical Guide: 4-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **4-(benzylamino)-2-methylbutan-2-ol** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds, namely 4-amino-2-methylbutan-2-ol and 4-(dibenzylamino)-2-methylbutan-2-ol. The properties and methodologies described herein are intended to serve as a predictive reference and should be confirmed through empirical validation.

Chemical Properties and Identification

While a specific CAS number for **4-(benzylamino)-2-methylbutan-2-ol** has not been identified in major chemical databases, its properties can be inferred from its constituent parts and comparison with analogous structures. The core structure, 4-amino-2-methylbutan-2-ol, provides a baseline for its chemical characteristics, which are then modified by the introduction of a benzyl group.

Table 1: Core Chemical Data

Property	Value (for 4-amino-2-methylbutan-2-ol)	Predicted Value (for 4-(benzylamino)-2-methylbutan-2-ol)
IUPAC Name	4-Amino-2-methylbutan-2-ol	4-(Benzylamino)-2-methylbutan-2-ol
CAS Number	26734-08-7[1][2][3][4]	Not available
Molecular Formula	C5H13NO[1][5]	C12H19NO
Molecular Weight	103.16 g/mol [1][5]	193.29 g/mol
Appearance	Liquid[1][5]	Likely a liquid or low-melting solid

Table 2: Physicochemical Properties (Predicted)

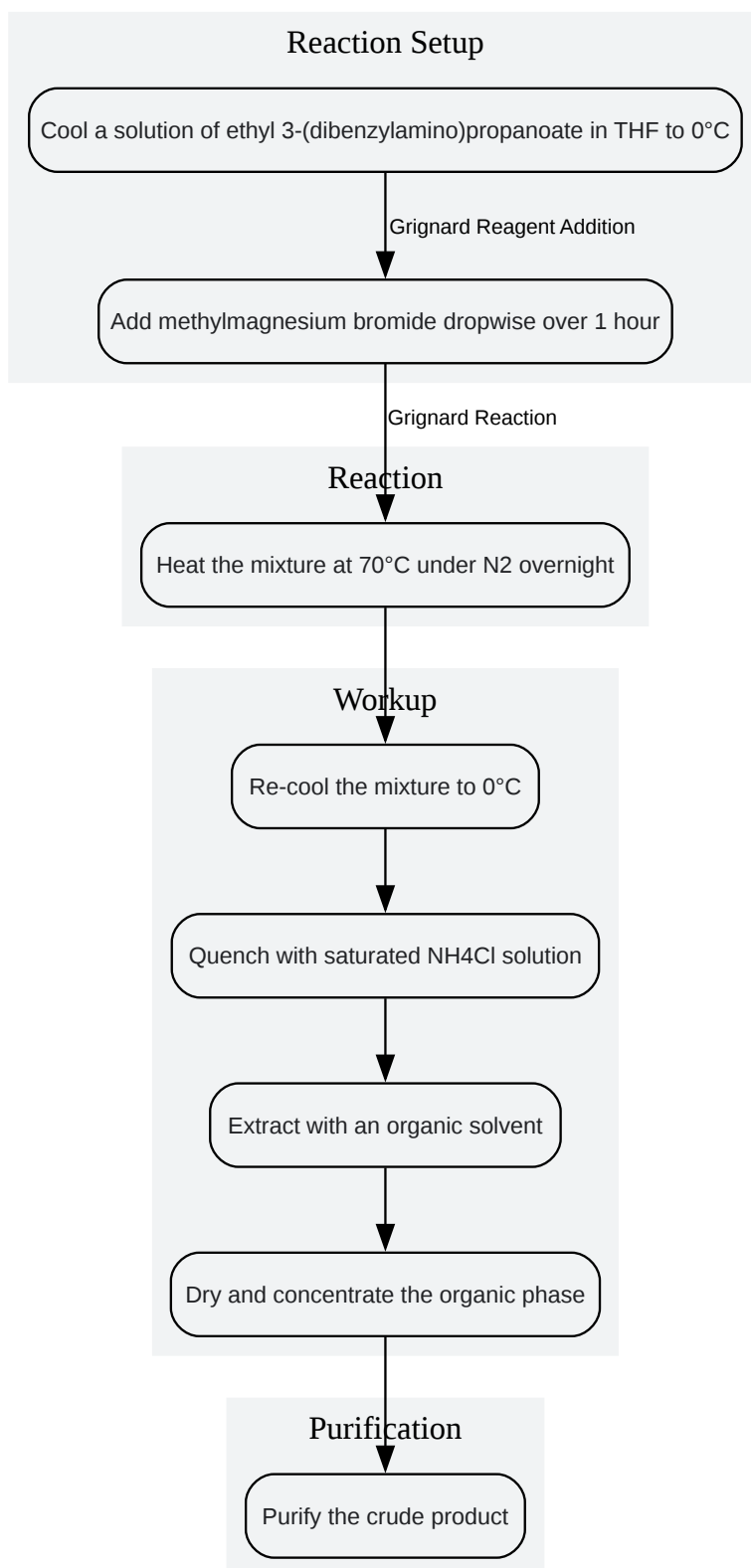
Property	Value (for 4-amino-2-methylbutan-2-ol)	Predicted Effect of Benzyl Group
Boiling Point	Not available	Expected to be significantly higher due to increased molecular weight and van der Waals forces.
Melting Point	Not available	May be higher, potentially a low-melting solid.
Solubility	Soluble in polar solvents	Decreased solubility in polar solvents like water; increased solubility in nonpolar organic solvents.
pKa	Not available	The basicity of the amino group will be slightly reduced due to the inductive effect of the benzyl group.

Experimental Protocols

Synthesis of 4-(Dibenzylamino)-2-methylbutan-2-ol

A plausible synthetic route for **4-(benzylamino)-2-methylbutan-2-ol** can be adapted from the synthesis of its dibenzylated analog, as described in patent literature. The following protocol outlines the synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol. To obtain the mono-benzylated compound, one would start with a mono-benzylated amine precursor or employ a debenzylation step.

Experimental Workflow: Synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol



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Caption: Workflow for the synthesis of 4-(dibenzylamino)-2-methylbutan-2-ol.

Methodology:

- **Reaction Setup:** A solution of ethyl 3-(dibenzylamino)propanoate in tetrahydrofuran (THF) is cooled to 0°C in an ice bath.
- **Grignard Addition:** Methylmagnesium bromide is added dropwise to the cooled solution over a period of one hour.
- **Reaction:** The reaction mixture is then heated to 70°C and stirred overnight under a nitrogen atmosphere.
- **Workup:** The mixture is cooled back to 0°C and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The product is extracted from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).
- **Drying and Concentration:** The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product can be purified by column chromatography or distillation.

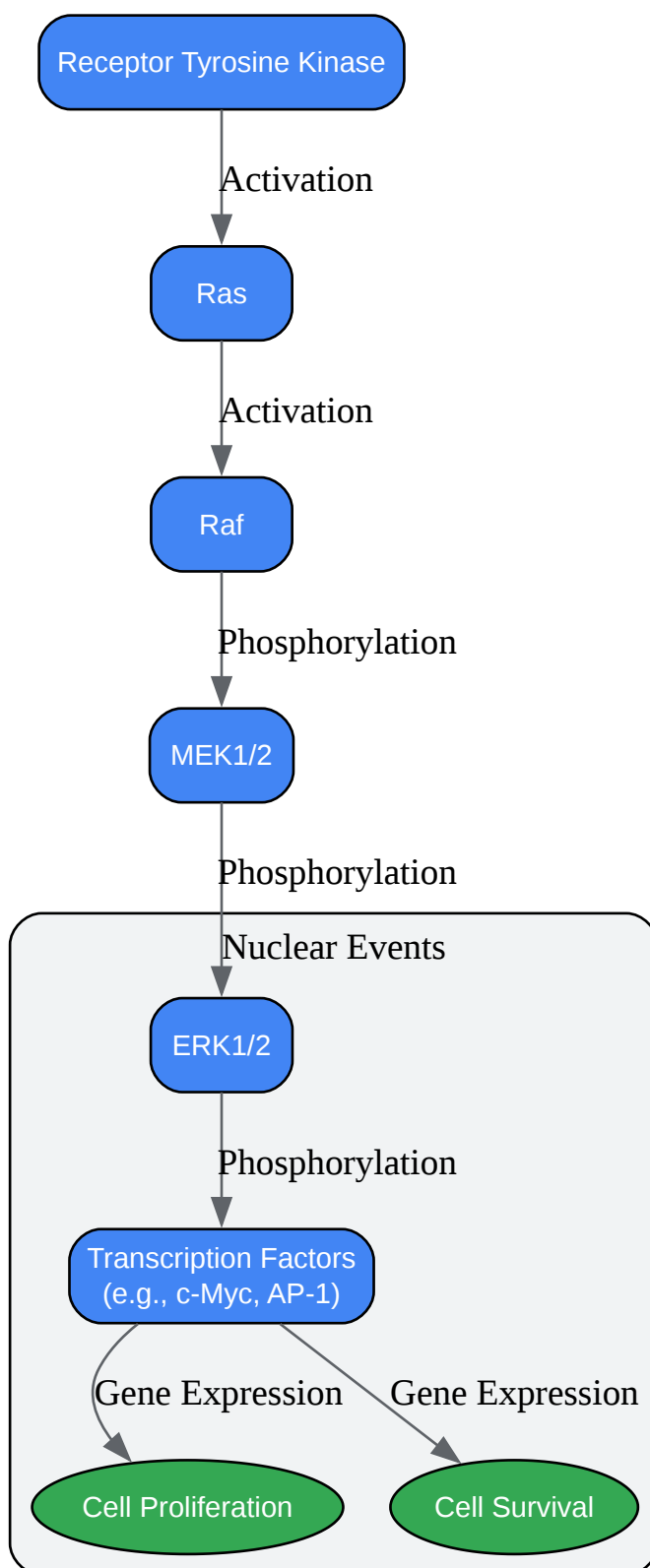
Potential Biological Activity and Signaling Pathways

While the specific biological activity of **4-(benzylamino)-2-methylbutan-2-ol** is not documented, the patent describing the synthesis of the related dibenzyl compound suggests its potential relevance in the context of cancer therapy, specifically as an inhibitor of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus, ultimately regulating gene expression.

Signaling Pathway Diagram: Ras/Raf/MEK/ERK Cascade



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